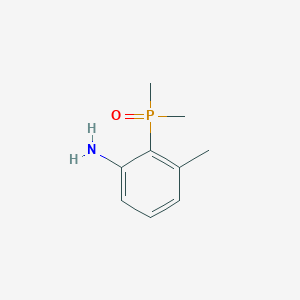
2-(Dimethylphosphinyl)-3-methylbenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylphosphinyl)-3-methylbenzenamine is an organic compound with the molecular formula C8H12NOP. It is also known as (2-Aminophenyl)dimethylphosphine oxide. This compound is characterized by the presence of a dimethylphosphinyl group attached to a benzene ring, which also bears an amine group. The unique structure of this compound makes it an effective ligand in transition metal catalysis, facilitating various catalytic reactions such as cross-coupling and polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphosphinyl)-3-methylbenzenamine typically involves the reaction of 3-methylbenzenamine with dimethylphosphinic chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylphosphinyl)-3-methylbenzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Dimethylphosphinyl)-3-methylbenzenamine has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Dimethylphosphinyl)-3-methylbenzenamine involves its role as a ligand in catalytic processes. The dimethylphosphinyl group coordinates with transition metals, forming stable complexes that facilitate various catalytic reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates, making the compound an effective catalyst in industrial and laboratory settings .
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylphosphine: An organophosphorus compound with a similar structure but lacks the amine group.
Triphenylphosphine: Another phosphine compound used in catalysis but with three phenyl groups instead of dimethylphosphinyl.
Uniqueness
2-(Dimethylphosphinyl)-3-methylbenzenamine is unique due to the presence of both the dimethylphosphinyl and amine groups, which provide distinct reactivity and coordination properties. This dual functionality makes it a versatile ligand in various catalytic processes, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H14NOP |
|---|---|
Molecular Weight |
183.19 g/mol |
IUPAC Name |
2-dimethylphosphoryl-3-methylaniline |
InChI |
InChI=1S/C9H14NOP/c1-7-5-4-6-8(10)9(7)12(2,3)11/h4-6H,10H2,1-3H3 |
InChI Key |
PACWFZXCBKIOLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)P(=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















